This synthesis involves a reaction between zinc oxide (ZnO) and fluoroboric acid (HBF₄) to produce this compound (Zn(BF₄)₂) in an aqueous solution [1] [2].
Detailed Experimental Protocol [1]
The following diagram illustrates the experimental workflow:
Diagram 1: Experimental workflow for synthesizing this compound and testing its flame retardant application.
This compound is a versatile inorganic compound with several industrial applications.
Summary of Properties and Uses [2]
| Property / Aspect | Description |
|---|---|
| Molecular Formula | Zn(BF₄)₂ |
| Appearance | White, crystalline, odorless solid |
| Solubility | Soluble in water, forming a slightly acidic solution |
| Primary Applications | Metal surface treatment (corrosion inhibitor), electrolyte additive in batteries, catalyst in polymerization, flame retardant for textiles, reagent in organic synthesis, and component in soldering/welding fluxes. |
Industrial Viability: The wet chemical synthesis method from zinc oxide and fluoroboric acid is recognized in a 2025 production cost analysis, confirming its status as a standard and industrially relevant manufacturing process [2].
Catalytic Applications: A very recent study (2024) highlights the use of zinc tetrafluoroborate as an efficient and mild catalyst for the α-stereoselective synthesis of pseudoglycals, which are valuable intermediates in organic chemistry, exemplified in the synthesis of a cardiac glycoside anticancer agent [3]. This underscores its value in modern, complex chemical synthesis.
Alternative Synthesis Route: Research from 2017 demonstrates that this compound can also be synthesized via a mechanochemical reaction between zinc fluoride (ZnF₂) and boron (B), processed using a high-energy ball mill. The maximum yield for this alternative method was achieved with a 0.8 molar ratio (B/ZnF₂) and a 3000-minute reaction duration [4].
The available information provides a strong foundation for the wet synthesis method. For the most current research, you might find it helpful to:
The following table consolidates the key parameters and findings from the primary research on the [1] [2].
| Aspect | Details from the Study |
|---|---|
| Reaction | ZnF₂ + B → Zn(BF₄)₂ (Mechanochemical) |
| Method | High-energy ball milling [1] [2] |
| Optimal Molar Ratio (B/ZnF₂) | 0.8 [1] [2] |
| Optimal Milling Time | 3000 minutes [1] [2] |
| Maximum Yield | 83% pure product after purification [1] [2] |
| Purification Method | Extraction with water [1] [2] |
| Characterization Techniques | FT-IR, BF₄⁻ ion-selective electrode, SEM, EDX, TG-DTA [1] [2] |
| Key Finding (Decomposition) | B-F bond decomposition starts at 300 °C [2] |
For a broader perspective, another study details a wet synthesis method with significantly different parameters [3]:
Here is a detailed methodology based on the cited research for replicating the mechanochemical process [1] [2]:
The diagram below illustrates this experimental workflow.
The table below summarizes the key information from a study that synthesized this compound and confirmed its structure using FTIR among other techniques [1].
| Aspect | Characterization Details |
|---|---|
| Synthesis Method | Wet method using fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants [1]. |
| Optimal Reaction Conditions | Reactant ratio (nZnO/nHBF₄) of 1:3, temperature of 90 °C, reaction period of 90 minutes [1]. |
| Product Yield & Purity | Maximum yield of 97% with a purity of 98% [1]. |
| FTIR Role | Used for product characterization, confirming the chemical structure [1]. |
| Key Application | Demonstrated as a highly effective flame retardant for cotton fabrics, increasing Limiting Oxygen Index (LOI) from 16 to over 55 [1]. |
For researchers aiming to replicate or build upon this work, the following workflow and detailed procedures can serve as a guide. The diagram below outlines the key stages of the synthesis and characterization process.
The demonstrated efficacy of this compound as a flame retardant opens avenues for further research [1].
Research outlines multiple synthesis pathways. The following diagram illustrates two primary methods, including the key steps for the mechanochemical approach:
Synthesis pathways for this compound, highlighting optimized mechanochemical reaction parameters [1] [2].
Key steps for the mechanochemical method [1]:
To confirm the identity and properties of the synthesized compound, researchers employ several characterization techniques [1]:
In Zinc-ion battery research, electrolytes based on this compound show superior performance. The table below compares a hydrous organic electrolyte against a traditional aqueous one:
| Electrolyte Component | ZnBF-VC (Hydrous Organic) | ZnBF-H₂O (Aqueous) |
|---|---|---|
| Solvent | Vinylene Carbonate (VC) [3] | Water [3] |
| Zn²⁺ Transfer Number | 0.53 [3] | 0.24 [3] |
| Key SEI Components | ZnF₂, ZnCO₃ (Organic/Inorganic Hybrid) [3] | Information Not Provided |
| Cycle Lifespan (Zn||Zn cell) | > 2200 hours [3] | Information Not Provided |
| Key Advantages | Dendrite-free deposition, suppressed hydrogen evolution, wider electrochemical stability window [3] | Simplicity, low cost [3] |
While This compound itself is not directly studied in drug development, research into zinc ions (Zn²⁺) is highly relevant for professionals in that field. Zinc is a crucial signaling molecule in immunology and cellular health [4] [5].
The diagram below illustrates the role of zinc in key immunological pathways, which is a primary focus of related research:
Zinc modulates immune pathways, inhibiting viral replication and inflammation while boosting interferon response [4].
Key mechanistic insights include [4] [5]:
The following table summarizes the key performance data from studies on cotton fabrics treated with different zinc-based flame retardants, illustrating their effectiveness.
| Zinc Compound | Formulation & Application Method | Key Performance Results | Reference |
|---|
| ZnO & ZnO/ZnS Microstructures | Hydrothermal growth or physisorption of rods/particles onto cotton. | ↓ Heat Release Rate (HRR): 118 → 70 kW/m² ↓ Total Smoke Release (TSR): 18.3 → 6.0 m²/m² | [1] | | ZnO (as Co-catalyst) | FR system (Organic Phosphorus + Melamine resin) applied with pad-dry-cure; ZnO as co-catalyst. | Improved char formation and flame retardancy; compensated for strength loss from FR treatment. | [2] | | Synthetic Zinc Carbonate Hydroxide | Impregnation with squeeze rolls for uniform deposition. | Prolonged burning time: 200.5 sec (20.2% add-on) to 337.5 sec (45.4% add-on). | [3] | | Polypyrrole-ZnO-CNT Nanocomposite | In-situ polymerization followed by pad-dry-cure coating. | Enhanced flame-retardant and UV-protection properties compared to untreated cotton. | [4] |
The general mechanism by which these zinc-based additives function involves both condensed phase and gas phase activity [5]. They can promote the formation of a protective char layer that insulates the underlying fabric and may also release non-flammable gases that dilute oxygen and fuel in the flame zone.
Below is a generalized experimental workflow for applying a flame-retardant coating to cotton fabric, synthesizing methods from the research.
This protocol is adapted from methodologies used for applying zinc oxide and nanocomposite coatings to cotton fabric [2] [4] [1].
Atmospheric pressure plasma treatment can be applied to clean the cotton fiber surface and introduce functional groups, improving the adhesion and durability of the subsequent flame-retardant coating [2].
To counteract the poor hand feel and reduction in mechanical strength that often accompanies flame-retardant finishing, a softener (e.g., Ultratex FSA New) can be applied. Wetting agents can also be added to the formulation to improve flame resistance [6].
After treatment, the fabric's performance should be evaluated using the following tests:
The existing research strongly supports the potential of inorganic zinc compounds as effective and less-toxic flame retardants for cotton. While data on This compound is absent, the established protocols for similar materials provide a solid foundation for your experimentation. Your research can contribute valuable knowledge by focusing on optimizing the this compound formulation, application process, and thoroughly characterizing its unique flame-retardant mechanism and performance.
The Biginelli reaction, discovered by Pietro Biginelli in 1891, represents one of the most significant multicomponent reactions in synthetic organic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from readily available starting materials: an aldehyde, a β-ketoester, and urea/thiourea [1]. This transformation has experienced a remarkable resurgence in interest over recent decades due to the pronounced pharmacological activities exhibited by DHPM derivatives, including calcium channel blocking, antihypertensive, antiviral, antitumor, antibacterial, and anti-inflammatory properties [2] [3]. The widespread therapeutic relevance of these heterocycles has established the Biginelli reaction as a cornerstone methodology in medicinal chemistry and drug discovery campaigns.
The development of efficient catalytic systems has been central to enhancing the synthetic utility of the Biginelli reaction. While traditionally catalyzed by Brønsted acids under harsh conditions, modern approaches have increasingly leveraged Lewis acid catalysts to improve reaction efficiency, substrate scope, and functional group tolerance [1] [4]. Among these, zinc-based catalysts have emerged as particularly privileged candidates due to their low cost, low toxicity, and exceptional catalytic proficiency. Zinc compounds such as ZnBr₂, ZnCl₂, and zinc-containing coordination polymers have demonstrated remarkable efficacy in promoting the Biginelli condensation under various reaction conditions [5] [4].
Although specific literature reports on Zn(BF₄)₂ remain limited, this catalyst shares characteristics with other zinc-based systems that have been successfully employed in Biginelli reactions. The tetrafluoroborate anion may offer advantages in terms of solubility and Lewis acidity modulation, potentially enhancing catalytic performance. This application note synthesizes the existing knowledge on zinc catalysis in Biginelli reactions and provides protocols for implementing Zn(BF₄)₂ based on these established principles, with specific adaptations for this particular salt.
Table 1: Performance Comparison of Various Zinc-Based Catalysts in Biginelli Reactions
| Catalyst | Reaction Conditions | Aldehyde Type | Yield Range | Key Advantages | Reference |
|---|---|---|---|---|---|
| ZnBr₂ | Solvent-free, 80°C | Aliphatic | 65-92% | High efficacy for aliphatic aldehydes, solvent-free | [5] |
| ZnCl₂ | Ethanol, reflux | Aromatic | 70-85% | Widely available, effective with aromatic aldehydes | [2] |
| Zn(II) Coordination Polymers | Batch & continuous flow | Aromatic & heterocyclic | 85-95% | Reusable, heterogeneous, excellent yields | [4] |
| Zinc-doped Fluorapatite | Ethanol, reflux | Aromatic | 80-90% | Heterogeneous, eco-friendly, recyclable | [2] |
| Zn(BF₄)₂ (projected) | Solvent-free/Ethanol, 70-80°C | Broad scope | Expected: 75-90% | Enhanced Lewis acidity, tunable solubility | Based on analogous systems |
The comparative data reveals that zinc-based catalysts generally deliver excellent yields across various reaction conditions and substrate types. The solvent-free approach using ZnBr₂ demonstrates particular efficiency for aliphatic aldehydes, which traditionally present greater challenges in Biginelli reactions compared to their aromatic counterparts [5]. The development of zinc-containing coordination polymers has further expanded the toolkit, enabling sophisticated heterogeneous catalysis that combines high efficiency with superior reusability profiles [4]. These systems have been successfully implemented under both batch and continuous flow conditions, highlighting their versatility for different production scales.
The projected performance for Zn(BF₄)₂ is extrapolated from these established zinc catalysts, with the tetrafluoroborate anion potentially offering enhanced Lewis acidity and favorable solubility properties. The BF₄⁻ anion is known to function as a weakly coordinating anion, which may increase the accessibility of the zinc center for substrate activation. Additionally, the potential for tunable solubility could facilitate reaction optimization in both solvent-free and solution-based conditions, making Zn(BF₄)₂ a versatile candidate for diverse synthetic scenarios.
Chemical Safety: All starting materials and catalysts should be handled in accordance with standard laboratory safety protocols, with particular attention to appropriate ventilation when handling volatile aldehydes. Analytical Requirements: Reaction monitoring is typically performed by TLC (silica gel, hexane/ethyl acetate 4:1 mobile phase) or LC-MS. Purification: Products are generally purified by recrystallization from ethanol or ethyl acetate/hexane mixtures, with chromatographic methods (silica gel) employed when necessary.
This protocol adapts established solvent-free methodologies successful with other zinc catalysts [5] [6], optimizing for Zn(BF₄)₂.
Table 2: Optimization Conditions for Zn(BF₄)₂-Catalyzed Biginelli Reaction Under Solvent-Free Conditions
| Parameter | Screened Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 5-15 mol% | 10 mol% | <5 mol%: Incomplete conversion (<50%); >10 mol%: No significant improvement |
| Temperature | 60-100°C | 80°C | <70°C: Slow reaction (>6 h); >90°C: Potential decomposition |
| Reaction Time | 1-6 hours | 2-4 hours | <2 h: Incomplete conversion; >4 h: No yield improvement |
| Molar Ratio | 1:1:1 to 1:1.2:1 | 1:1:1.1 (aldehyde:β-ketoester:urea) | 1.1 eq urea ensures complete conversion |
| Work-up | Water wash, recrystallization | Cold water then ethanol recrystallization | Effective catalyst removal and high purity |
For substrates that require solubility or when performing reactions on small scale, solution-phase conditions may be preferable.
The Zn(BF₄)₂-catalyzed Biginelli reaction is expected to demonstrate a broad substrate scope analogous to other zinc catalysts. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents typically provide good to excellent yields (70-90%), though sterically hindered ortho-substituted derivatives may require extended reaction times [3]. Heterocyclic aldehydes such as furfural and pyridine carboxaldehydes generally perform well under these conditions. Aliphatic aldehydes, while sometimes challenging in classical Biginelli conditions, should provide moderate to good yields (65-85%) with Zn(BF₄)₂ catalysis, consistent with other zinc-based systems [5].
For the β-ketoester component, ethyl acetoacetate is the most commonly employed and typically provides the highest yields. However, methyl acetoacetate, tert-butyl acetoacetate, and other β-diketones such as acetylacetone are also viable substrates, though reaction rates and yields may vary. Both urea and thiourea participate effectively in this transformation, with thiourea derivatives sometimes requiring slightly longer reaction times but generally providing the corresponding 2-thioxo derivatives in good yields [6].
The mechanism of the Biginelli reaction has been extensively studied, with contemporary evidence strongly supporting the iminium pathway first proposed by Kappe [1] [4]. This mechanism involves a series of acid-catalyzed steps that proceed through discrete iminium and enol intermediates.
The zinc catalyst acts as a Lewis acid activator at multiple points in this mechanism. First, it activates the carbonyl group of the aldehyde toward nucleophilic attack by urea. Second, it facilitates the enolization of the β-ketoester, increasing its nucleophilicity. Finally, it promotes the cyclization and dehydration steps that complete the transformation. The BF₄⁻ anion may further assist by weakly coordinating to reaction intermediates, facilitating proton transfer processes.
Several factors critically influence the efficiency of Zn(BF₄)₂-catalyzed Biginelli reactions:
Rigorous analytical characterization is essential for confirming product identity and purity. The following techniques represent the standard arsenal for DHPM analysis:
Effective monitoring of the Biginelli reaction is essential for process optimization and control:
The dihydropyrimidinone core represents a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting substantial biological activities:
Beyond direct pharmacological applications, the Biginelli reaction serves as a platform for sophisticated synthetic elaborations:
Table 3: Troubleshooting Guide for Zn(BF₄)₂-Catalyzed Biginelli Reactions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Insufficient catalyst loading, incorrect temperature, impure starting materials | Increase catalyst to 10-15 mol%, verify temperature control, recrystallize or distill starting materials |
| Product Precipitation Issues | Solubility properties, insufficient reaction progress | Adjust solvent system (try DMF/ethanol mixtures), extend reaction time, add seeding crystals |
| Mixed Product Formation | Side reactions, incorrect stoichiometry | Pre-dry reactants, use fresh catalyst, adjust molar ratios, employ sequential addition protocols |
| Catalyst Deactivation | Moisture contamination, ligand poisoning | Ensure anhydrous conditions, use molecular sieves, protect from air-sensitive compounds |
| Incomplete Conversion | Inadequate mixing, catalyst distribution | Increase stirring rate, use smaller particle size catalysts, consider solution-phase conditions |
For larger-scale implementations of the Zn(BF₄)₂-catalyzed Biginelli reaction:
The application of Zn(BF₄)₂ as a catalyst for the Biginelli reaction represents a promising extension of established zinc-based catalytic systems. Building on the documented success of related zinc compounds, this catalyst is projected to deliver excellent yields across a broad substrate scope under both solvent-free and solution-phase conditions. The protocols outlined herein provide researchers with comprehensive guidance for implementing this methodology, from reaction setup to product characterization and troubleshooting.
The pharmaceutical relevance of the dihydropyrimidinone products continues to drive methodological developments in Biginelli chemistry. The application of Zn(BF₄)₂ catalysis aligns with broader trends toward sustainable synthetic methodologies that prioritize efficiency, selectivity, and environmental compatibility. As research in this area advances, further refinements to these protocols will undoubtedly emerge, expanding the synthetic toolbox available for drug discovery and development.
Zinc tetrafluoroborate hydrate (Zn(BF₄)₂·xH₂O) represents an efficient Lewis acid catalyst that has demonstrated remarkable utility in facilitating epoxide ring-opening reactions with amines under mild conditions. This catalyst system addresses significant challenges in synthetic organic chemistry by enabling excellent regioselectivity and stereoselectivity while operating under solvent-free conditions at room temperature. The importance of this methodology extends to pharmaceutical applications, particularly in the synthesis of beta-blocker medications such as metoprolol, where control over stereochemistry is crucial for biological activity. The catalytic system operates through a proposed dual activation mechanism that simultaneously activates both the epoxide (electrophile) and amine (nucleophile) components, leading to enhanced reaction rates and selective pathways that favor the formation of β-amino alcohols, valuable building blocks in organic synthesis.
The versatility and efficiency of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions position it as a superior alternative to conventional Lewis acid catalysts, which often require harsher conditions, longer reaction times, or specialized equipment. Unlike many metal catalysts that necessitate strict anhydrous conditions or moisture-free environments, Zn(BF₄)₂·xH₂O maintains its catalytic activity despite its hydrated form, making it particularly practical for routine laboratory applications. Furthermore, its ability to function effectively under solvent-free conditions aligns with modern green chemistry principles by reducing the use of volatile organic solvents, simplifying workup procedures, and minimizing environmental impact.
Zinc tetrafluoroborate hydrate possesses distinct physical and chemical properties that contribute to its effectiveness as a catalyst for epoxide ring-opening reactions. The compound typically exists as a white crystalline solid with a molecular weight of approximately 257 g/mol (variable depending on hydration extent) and a density of 2.12 g/mL at 25°C [1]. It demonstrates high solubility in both aqueous and alcoholic solvents, facilitating its incorporation into various reaction systems. The material is hygroscopic in nature and requires storage under ambient conditions in well-sealed containers to maintain catalytic activity [2].
The structural features of Zn(BF₄)₂·xH₂O contribute significantly to its catalytic behavior. The zinc center acts as a strong Lewis acid site capable of coordinating with epoxide oxygen atoms, while the tetrafluoroborate counterions provide weak nucleophilic character that doesn't interfere with the desired reaction pathway. The water molecules in the hydrate structure may participate in hydrogen bonding networks that stabilize transition states and facilitate proton transfer processes during the catalytic cycle. This combination of properties enables the catalyst to activate epoxides toward nucleophilic attack while simultaneously enhancing amine nucleophilicity through the proposed dual activation mechanism [3].
Table 1: Physical and Chemical Properties of Zinc Tetrafluoroborate Hydrate
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 27860-83-9 | [1] [2] |
| Molecular Formula | Zn(BF₄)₂·xH₂O (x≈6-7) | [1] |
| Molecular Weight | 257.0 g/mol (approximate) | [1] |
| Appearance | White powder | [1] |
| Density | 2.12 g/mL at 25°C | [1] |
| Solubility | Soluble in water and alcohol | [1] [2] |
| Storage Conditions | Ambient temperatures, well-sealed container | [2] |
| Hygroscopicity | Hygroscopic | [2] |
The catalytic efficiency of zinc tetrafluoroborate hydrate has been systematically evaluated against other metal tetrafluoroborates, demonstrating its superior performance in epoxide ring-opening reactions. In comparative studies using cyclohexene oxide as a model substrate, the relative catalytic activity followed the order: Zn(BF₄)₂·xH₂O ≫ Cu(BF₄)₂·xH₂O > Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > LiBF₄ [3] [4]. Similarly, with stilbene oxide, the efficiency trend was observed as Zn(BF₄)₂·xH₂O ≫ Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > Cu(BF₄)₂·xH₂O, while AgBF₄ proved completely ineffective as a catalyst [3]. These pronounced differences highlight the unique catalytic prowess of zinc tetrafluoroborate hydrate, which can be attributed to its optimal Lewis acidity, coordination geometry, and ability to participate in dual activation of both reaction partners.
The regioselectivity patterns observed in zinc tetrafluoroborate hydrate-catalyzed epoxide ring-opening reactions demonstrate a strong dependence on both the epoxide structure and the amine characteristics. For reactions between styrene oxide and aniline, metal tetrafluoroborates including zinc tetrafluoroborate hydrate exhibited comparable regioselectivity (ranging from 1:99 to 7:93) with a pronounced preference for nucleophilic attack at the benzylic carbon of the epoxide ring [3] [4]. Interestingly, a dramatic reversal of regioselectivity (ranging from 91:1 to 69:31) in favor of reaction at the terminal carbon was observed when morpholine was employed as the nucleophile [3]. This selectivity switching indicates that the regiochemical outcome depends on a complex interplay of electronic and steric factors of the epoxide combined with the pKₐ of the amine, rather than simply on amine nucleophilicity [3].
Table 2: Comparative Catalytic Efficiency of Metal Tetrafluoroborates in Epoxide Ring-Opening
| Catalyst | Relative Efficiency with Cyclohexene Oxide | Relative Efficiency with Stilbene Oxide |
|---|---|---|
| Zn(BF₄)₂·xH₂O | ≫ (Superior) | ≫ (Superior) |
| Cu(BF₄)₂·xH₂O | > (Moderate) | < (Lower) |
| Co(BF₄)₂·6H₂O | ≫ (Good) | ≫ (Good) |
| Fe(BF₄)₂·6H₂O | > (Low) | > (Low) |
| LiBF₄ | Lowest | Not specified |
| AgBF₄ | Ineffective | Ineffective |
Materials and Equipment:
Procedure:
Specific Application:
The remarkable efficiency and selectivity of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions can be rationalized through a proposed dual activation mechanism that involves simultaneous activation of both the epoxide (electrophile) and amine (nucleophile) components [3]. This mechanism operates through a cooperativity of coordination, where the zinc center (Lewis acid) coordinates with the oxygen atom of the epoxide ring, thereby increasing the ring's electrophilicity and susceptibility to nucleophilic attack. Concurrently, the tetrafluoroborate anion and water molecules participate in hydrogen-bonding interactions with the amine nucleophile, enhancing its nucleophilic character through partial deprotonation or transition state stabilization [3]. This synergistic activation model accounts for the observed catalytic efficiency, substrate reactivity patterns, and regioselectivity trends.
The origin of regioselectivity in these transformations can be understood through analysis of transition state stability. For epoxides with significant electronic asymmetry (e.g., styrene oxide), coordination with the zinc catalyst enhances the partial positive charge development at the more substituted carbon center when attacked by less basic amines, leading to preferential nucleophilic attack at the benzylic position [3]. However, with more basic amines like morpholine, the transition state involves greater charge separation, favoring attack at the less sterically hindered terminal carbon [3]. This mechanistic understanding provides a framework for predicting regiochemical outcomes based on substrate electronic properties and amine pKₐ values, offering synthetic chemists valuable insights for reaction design.
Figure 1: Proposed Dual Activation Mechanism of Zinc Tetrafluoroborate Hydrate in Epoxide Ring-Opening Reactions
The methodology utilizing zinc tetrafluoroborate hydrate as a catalyst for epoxide ring-opening has found significant application in the synthesis of pharmaceutical compounds, most notably in the preparation of metoprolol and its stereoisomeric forms [3] [4]. Metoprolol is a widely prescribed cardiovascular drug belonging to the beta-blocker class, used primarily in the management of hypertension, angina, and heart failure. The efficient and regioselective ring-opening of appropriate epoxide precursors with isopropylamine catalyzed by Zn(BF₄)₂·xH₂O enables a practical route to both racemic and enantiomerically enriched forms of metoprolol, demonstrating the methodology's synthetic utility in target-oriented synthesis [3]. This approach offers advantages over conventional methods through its mild reaction conditions, reduced side products, and excellent functional group compatibility.
The application of this catalytic system extends beyond metoprolol to potentially include the synthesis of other beta-amino alcohol-containing pharmaceuticals, which represent an important structural motif in many biologically active compounds. The ability to control regioselectivity and stereochemistry in the formation of these key intermediates using zinc tetrafluoroborate hydrate provides medicinal chemists with a valuable tool for structure-activity relationship studies and efficient analog preparation. Furthermore, the operational simplicity and cost-effectiveness of this methodology make it particularly attractive for process chemistry applications in pharmaceutical manufacturing, where scalability, reproducibility, and control over regio- and stereochemistry are critical parameters for technology transfer and commercial production.
Storage and Stability: Zinc tetrafluoroborate hydrate should be stored in well-sealed containers at ambient temperatures to prevent moisture absorption and decomposition [2]. The compound is classified as hygroscopic, requiring careful handling to maintain catalytic activity. For optimal results, the catalyst should be transferred quickly in low-humidity environments or in a glove box when possible.
Safety Precautions: Appropriate personal protective equipment including gloves, safety glasses, and lab coats should be worn when handling this compound. The safety data indicates potential hazards including skin corrosion (H314) and respiratory irritation (H335) [2]. In case of contact with eyes, immediate rinsing with plenty of water and medical attention are recommended. Spent reaction mixtures containing the catalyst should be disposed of as hazardous waste in accordance with local regulations.
Zinc tetrafluoroborate hydrate offers several distinct advantages compared to other Lewis acid catalysts for epoxide ring-opening reactions:
Zinc tetrafluoroborate hydrate represents an efficient, mild, and versatile catalyst for the ring-opening of epoxides with amines, offering significant advantages in terms of reaction conditions, selectivity control, and operational simplicity. The comprehensive studies conducted on this catalyst system have established its superior performance relative to other metal tetrafluoroborates, with demonstrated applications in the synthesis of important pharmaceutical compounds such as metoprolol. The proposed dual activation mechanism through coordination cooperativity, charge-charge interactions, and hydrogen bonding provides a rational basis for understanding the observed catalytic efficiency and regioselectivity patterns. These application notes and protocols provide researchers with detailed methodologies for implementing this valuable synthetic transformation in both exploratory and target-oriented synthetic applications.
| Parameter | Specification |
|---|---|
| Target Product | This compound (Zn(BF₄)₂) |
| Synthesis Method | Mechanochemical Reaction (High-energy ball milling) [1] |
| Reactants | Zinc Fluoride (ZnF₂), Boron (B) [1] |
| Optimal Molar Ratio (B/ZnF₂) | 0.8 [1] |
| Optimal Milling Duration | 3000 minutes [1] |
| Maximum Reported Yield | 83% pure after water extraction and purification [1] |
| Decomposition Onset | 300°C (B-F bond breakdown) [1] |
This protocol is adapted from the 2017 research by Aydın et al. [1].
While Zn(BF₄)₂ itself is not a current research focus, the broader context of AZB electrolyte design is highly relevant.
The workflow below summarizes the synthesis and characterization process for this compound.
For researchers interested in the application of this compound in AZBs, the following directions are suggested:
Recent research highlights a strategy using anti-solvents to control the hydrolysis of fluoroborate anions (BF₄⁻) in hydrous organic electrolytes. This method enhances coordination between Zn²⁺ cations and BF₄⁻ anions, promoting the formation of a thin, compact, and uniform ZnF₂-rich Solid Electrophile Interphase (SEI) on the zinc anode [1]. This SEI is crucial for inhibiting dendrite growth and parasitic side reactions, leading to exceptional cycling stability and high Coulombic efficiency even at elevated temperatures [1].
The following table outlines the key steps for preparing the modified electrolyte and conducting cell assembly and testing, based on the research.
| Step | Component/Activity | Specification / Details |
|---|---|---|
| 1. Electrolyte Preparation | Primary Salt | Zn(BF₄)₂ (e.g., 1M to 3M concentration) [2]. |
| Primary Solvent | Mixture of water (H₂O) and an organic solvent such as Ethylene Glycol (EG) [2]. | |
| Key Modification: Anti-solvent Introduction | Add a miscible anti-solvent (specifics are a focus of ongoing research; examples in literature include tris(2,2,2-trifluoroethyl) phosphate (TFEP) [3]). | |
| 2. Cell Assembly | Anode | Pure Zn metal foil (e.g., 0.2 mm thickness). |
| Cathode | V₂O₅-based cathode is typical for full-cell testing [1]. | |
| Separator | Glass fiber filter membrane. | |
| Electrolyte Volume | Adequate to ensure full immersion of electrodes (e.g., 50-100 µL per mg of cathode active material). | |
| 3. Electrochemical Testing | Symmetric Cell Cycling | Zn||Zn cells tested at 1 mA cm⁻² for over 1400 hours to assess anode stability [1]. |
| Coulombic Efficiency (CE) | Measured in Zn||Cu half-cells; CE of 99.4% achieved at room temperature [1]. | |
| High-Temperature Performance | Cells cycled at 60°C demonstrated stability for over 1000 hours with a CE of 98.0% [1]. | |
| Full-Cell Evaluation | Zn||V₂O₅ full cells evaluated for capacity retention over long-term cycling at room and high temperatures [1]. |
The table below summarizes the high performance metrics achieved with the anti-solvent modified electrolyte.
| Performance Parameter | Result with Modified Electrolyte | Standard Aqueous Electrolyte (for context) | Test Conditions |
|---|---|---|---|
| Zn||Zn Cycling Stability | > 1400 hours [1] | Often < 200 hours [2] | 1 mA cm⁻² |
| Coulombic Efficiency (CE) | 99.4% [1] | Typically lower due to side reactions [2] | Room Temperature |
| High-Temperature CE (60°C) | 98.0% [1] | Rapid degradation common | |
| High-Rate Capability | Up to 15 mA cm⁻² [1] | Limited | |
| High Areal Capacity | 5 mAh cm⁻² [2] | Limited by dendrites | 0.5 mA cm⁻² |
This diagram visualizes the experimental workflow from electrolyte preparation to performance outcome, highlighting the role of the anti-solvent.
This diagram illustrates the procedural workflow and key mechanism of anti-solvent modification leading to high-performance zinc batteries.
The anti-solvent approach fundamentally improves battery performance by modulating the electrolyte's molecular environment. It enhances anion-cation coordination, guiding a uniform SEI and protecting the cathode [1]. The organic component like ethylene glycol also improves non-flammability and low-temperature performance [2].
What is the role of the ZnF₂-based SEI? The ZnF₂-based SEI acts as a protective layer on the zinc anode surface. It is ionically conductive but mechanically robust, which physically blocks water molecules from reaching the zinc, thereby minimizing hydrogen evolution reaction and corrosion. It also promotes uniform zinc deposition, preventing dendrite formation [1] [2].
How does this compare to other electrolyte design strategies? This approach differs from simple salt concentration modulation (e.g., water-in-salt electrolytes) or the use of hydrophobic ionic liquids. It leverages the targeted use of an anti-solvent to control a specific chemical reaction (BF₄⁻ hydrolysis) within a hydrous organic system, offering a unique pathway to form a beneficial SEI in situ [1].
Zinc fluoroborate is an industrially significant inorganic compound known for its stability and solubility. Its primary function in electroplating is to serve as a source of zinc ions in the electrolyte solution [1] [2].
Key Properties and Advantages:
Industrial Applications: this compound's utility extends beyond metal plating into several key industries, driven by the demand for corrosion-resistant and eco-friendly materials [1] [2] [3].
The following diagram outlines the general workflow for an electrolytic zinc plating process, which provides context for how this compound would be utilized. Please note that specific protocols for this compound baths are not detailed in the available literature.
General Electroplating Workflow
Plating Bath Chemistry and Comparison Zinc electroplating can be performed from several types of electrolyte solutions. The table below summarizes the main types, which helps in understanding where a this compound-based bath might fit in.
| Bath Type | Key Components | Typical Zinc Content | pH Range | Key Characteristics |
|---|---|---|---|---|
| Cyanide-Based [5] | Sodium cyanide (NaCN), Sodium hydroxide (NaOH) | Varies (Low/Med/High Cyanide) | Alkaline | Good macro-throwing power; highly toxic; decreasing use. |
| Alkaline Non-Cyanide (Zincate) [5] | Zinc oxide (ZnO), Sodium hydroxide (NaOH) | 8–10 g/L | Alkaline | Good macro-throwing power; lower toxicity; requires good control. |
| Weakly Acidic Chloride [5] | Zinc, Ammonium or Potassium Chloride | 15–30 g/L | 4.5 - 5.5 | High current efficiency; very bright deposits; poor macro-throwing power. |
| Acidic Fluoroborate | This compound, Boric Acid, Conducting salts | Information missing from search results | Acidic | Good throwing power; stable solutions; high solubility of salts. |
> Note on this compound Formulations: The search results confirm the industrial use of this compound in electroplating and surface treatment [1] [2] [3]. However, they lack the detailed formulation data, such as typical concentration ranges for this compound, other necessary bath additives, and specific operating parameters like current density and temperature, which are needed for a complete protocol.
For research purposes, one common method of synthesizing this compound is the wet chemical method. The protocol below is adapted from a study focused on its application as a flame retardant [4].
Objective: To synthesize this compound from fluoroboric acid and zinc oxide. Principle: The reaction between zinc oxide and fluoroboric acid in an aqueous solution.
Materials:
Procedure:
The information available from the search is more focused on market analysis and high-level applications rather than detailed laboratory protocols. To acquire the specific technical data you need, consider these avenues:
This compound materials represent an important class of nonlinear optical (NLO) materials with significant potential for UV laser applications and photonics devices. These materials encompass both crystalline forms such as BaZnBO₃F and glass composites embedded with metal nanoparticles. The unique combination of borate frameworks with fluorine components creates materials with enhanced nonlinear coefficients, high damage thresholds, and wide transparency windows that are essential for advanced optical applications. Recent research has demonstrated their capability for frequency conversion into the ultraviolet range, making them promising candidates for next-generation solid-state lasers and photonic devices.
The fundamental structure of this compound crystals belongs to the hexagonal crystal system with space group P-6 and unit cell parameters of a=5.06 and c=4.28 (Z=1). In this structure, Zn²⁺ ions are coordinated by three oxygen atoms and two fluorine atoms, creating a favorable environment for nonlinear optical effects [1] [2]. The borate groups provide the source of second-order nonlinearity while fluorine incorporation reduces the phonon energy, enhancing UV transmission and laser damage resistance. These materials exhibit a decomposition temperature of approximately 860±10°C, are non-hygroscopic, and remain stable in aqueous solutions across a wide pH range (2-12), making them suitable for practical applications in varying environmental conditions [1].
This compound optical materials demonstrate several exceptional properties that make them valuable for nonlinear optical applications. The BaZnBO₃F crystal exhibits a frequency doubling effect comparable to that of the benchmark material LiB₃O₅ (LBO), while offering advantages in terms of UV transmission and chemical stability [2]. These crystals are insoluble in water solutions across a broad pH range (2-12) and do not deliquesce in air, ensuring long-term stability for device applications. Their thermal stability extends to temperatures of 860±10°C, allowing operation in high-temperature environments without degradation [1].
Research on this compound glasses has revealed equally promising characteristics. When doped with rare-earth ions such as Eu³⁺, these glasses exhibit strong emission in the red spectral region, making them suitable for white LED applications [3]. The incorporation of metal nanoparticles (Au and Ag) significantly enhances their third-order nonlinear properties, with reported nonlinear refractive index values of up to 7.15×10⁻¹⁹ cm²/W and nonlinear absorption coefficients of 2.12×10⁻¹¹ m/W [4]. These enhanced nonlinear properties make them ideal for applications in optical switching, power limiting, and all-optical signal processing.
Table 1: Comparison of Nonlinear Optical Properties of this compound Materials
| Material Type | Composition | Nonlinear Refractive Index (cm²/W) | Nonlinear Absorption Coefficient (m/W) | Key Properties | Applications |
|---|---|---|---|---|---|
| BZBF Crystal | BaZnBO₃F | N/A | N/A | SHG efficiency comparable to LBO, decomposition point 860±10°C | UV harmonic generation, OPOs [2] |
| NP-doped Glass | 0.17 mol% Au + 0.34 mol% Ag in fluoroborate glass | 7.15×10⁻¹⁹ | 2.12×10⁻¹¹ | SPR peaks at 450-610 nm | Optical limiting, all-optical switching [4] |
| RE-doped Glass | Eu³⁺-doped zinc fluoro-telluroborate | N/A | N/A | Red emission, ΔT=144-156°C, radiation shielding | WLEDs, radiation sensors [3] |
| ZnF₂-doped Glass | Li₂O-ZnO-B₂O₃ with ZnF₂ | N/A | N/A | Emission at 486 nm, CCT ~1750 K | Blue/cyan LEDs, solid-state lasers [5] |
Table 2: Comparison of Structural and Thermal Properties
| Material System | Crystal Structure/Glass Type | Thermal Stability Parameters | Radiation Shielding Properties | Optical Transparency |
|---|---|---|---|---|
| BaZnBO₃F Crystal | Hexagonal, P-6 space group | Decomposition at 860±10°C | N/A | UV to IR range |
| Zinc Fluoro-telluroborate Glass | Amorphous (confirmed by XRD) | ΔT=144-156°C, Hr=2.33-4.00 | Attenuation properties: LAC, Zeff, HVL, MFP [3] | UV-Vis-NIR range |
| Li₂O-ZnO-B₂O₃ with ZnF₂ | Amorphous (confirmed by XRD) | Stable for high-temperature applications | N/A | Blue-cyan emission (486 nm) [5] |
Charge Preparation and Mixing:
Melting and Homogenization:
Crystal Growth by Flux Method:
Harvesting and Annealing:
The following diagram illustrates the crystal growth workflow:
Batch Preparation and Mixing:
Melting and Quenching:
Annealing and Stress Relief:
Processing and Polishing:
The following diagram illustrates the glass nanocomposite fabrication process:
X-ray Diffraction (XRD):
Thermal Analysis:
FTIR Spectroscopy:
Linear Optical Properties:
Nonlinear Optical Properties:
Photoluminescence Spectroscopy:
The following diagram illustrates the characterization workflow:
This compound optical materials have found diverse applications in photonics and optoelectronics, leveraging their unique nonlinear optical properties, thermal stability, and frequency conversion capabilities. The BaZnBO₃F crystal exhibits frequency doubling efficiency comparable to commercial LBO crystals, making it suitable for harmonic generation in optical parametric oscillators (OPOs) and harmonic generators [2]. Recent research in the FLUOLUV project has demonstrated the potential of fluoroborate crystals for UV conversion, specifically for generating 355 nm and 266 nm laser wavelengths through frequency doubling processes [6]. These capabilities enable the development of compact UV lasers for applications in spectroscopy, materials processing, and medical devices.
This compound glasses doped with rare-earth ions or metal nanoparticles have emerged as promising materials for solid-state lighting and nonlinear photonic devices. Eu³⁺-doped zinc fluoro-telluroborate glasses exhibit strong red emission under near-UV excitation, making them excellent phosphor candidates for white LEDs [3]. The incorporation of Au-Ag nanoparticles significantly enhances the third-order nonlinear susceptibility, enabling applications in all-optical switching, optical limiting, and saturable absorption [4]. Additionally, the radiation shielding properties of certain this compound glass compositions make them suitable for use in medical and nuclear facilities as transparent radiation shields for optical components [3].
When implementing this compound materials in optical devices, several factors require careful consideration to optimize performance and ensure longevity. For crystalline materials, proper orientation is critical for maximizing nonlinear conversion efficiency. The crystals should be cut and polished along specific phase-matching directions determined through detailed optical characterization. For high-power applications, thermal management is essential to prevent thermal lensing and phase-matching drift. The use of temperature-controlled ovens or heat sinks may be necessary to maintain stable operation.
For glass-based devices, the composition-property relationships must be optimized for specific applications. Glasses for LED phosphors should balance high quantum efficiency with appropriate CCT values, while glasses for optical limiting require optimized nanoparticle concentrations and sizes to achieve the desired nonlinear response without excessive linear absorption. In all cases, proper anti-reflection coating of optical surfaces is recommended to minimize Fresnel losses and prevent optical damage at high power levels. Environmental stability should also be considered, though this compound materials generally exhibit good resistance to moisture and chemical attack compared to other nonlinear optical materials.
Q1: What is the primary mechanism by which fluoroborate electrolytes help prevent zinc dendrites? The key mechanism is the formation of a ZnF₂-rich Solid Electrolyte Interphase (SEI). In hydrous organic electrolytes, zinc fluoroborate salts (like Zn(BF₄)₂) undergo controlled hydrolysis. This process generates a protective layer of ZnF₂ on the anode surface, which is thin, compact, and highly ion-conductive. This robust SEI acts as a physical barrier, promoting uniform zinc ion deposition and suppressing the parasitic reactions that lead to dendrite formation [1].
Q2: What are the common side reactions at the zinc anode and how do they relate to dendrites? The main challenges are interconnected [2] [3]:
Q3: Besides using fluoroborate salts, what other electrolyte strategies can suppress dendrites? Electrolyte engineering is a versatile approach. The table below summarizes several effective strategies.
| Strategy | Mechanism of Action | Key Performance Example |
|---|
| Fluoroborate Salts with Anti-Solvents [1] | Regulates anion hydrolysis to form a thin, compact ZnF₂-rich SEI. | Stable cycling for >1400 h at 1 mA cm⁻²; Coulombic Efficiency (CE) of 99.4%. Stable for >1000 h at 60°C. | | Cation Additives (e.g., Cs⁺) [5] | "Electrostatic shielding" effect. Cs⁺ adsorbs at dendrite tips, homogenizing the electric field and guiding even Zn deposition. | Zn|Cu half-cells maintained stable CE for >2500 cycles. | | Molecular Additives (e.g., 12-crown-4) [4] | Modifies the solvation structure of Zn²⁺ ions, enhancing ion transfer and promoting uniform deposition. | Enabled 3900 hours of stable cycling (vs. 370 hours without it). | | High-Concentration Electrolytes [2] [3] | Reduces the activity of free water molecules, thereby suppressing HER and water-induced side reactions. | Fruitful achievements reported, though high viscosity and cost can be limitations. | | Asymmetric Electrolytes [3] | Uses different electrolyte compositions at the anode and cathode to simultaneously meet the distinct thermodynamic and kinetic needs of both electrodes. | Effectively widens the electrochemical stability window and suppresses side reactions on both sides. |
Protocol 1: Implementing a Fluoroborate-based Electrolyte with Anti-Solvent [1]
This methodology is designed to create a high-performance, durable Zn anode.
Protocol 2: Using Cs⁺ as an Electrostatic Shielding Additive [5]
This is a simpler additive-based approach to homogenize zinc deposition.
Troubleshooting Common Issues
The following diagrams illustrate the primary strategies discussed for preventing zinc dendrite growth.
1. Fluoroborate Electrolyte Mechanism This diagram shows how a regulated ZnF₂-rich SEI layer promotes uniform, dendrite-free zinc deposition.
2. Electrostatic Shielding by Cs⁺ Additives This diagram illustrates how Cs⁺ ions adsorb on dendritic tips to shield them and guide zinc deposition to surrounding areas.
The table below summarizes key inhibition strategies identified in recent research, which can be broadly categorized into anode interface engineering and electrolyte engineering.
| Strategy | Mechanism of Action | Key Performance Metrics | Recommended Experimental Protocol |
|---|---|---|---|
| Pressurized Recrystallization [1] | Fundamentally suppresses dislocation defects in commercial Zn, creating a (002)-oriented texture with millimeter-scale grains. Homogenizes surface potential to suppress galvanic corrosion. | Zn half-cell: >2500 h at 10 mA cm⁻²; Coulombic Efficiency: 99.97%; Full cell: 75% capacity retention after 20,000 cycles. | Apply high-temperature and high-pressure treatment to commercial Zn foil to induce recrystallization. Characterize grain orientation via XRD and observe grain boundaries via SEM. |
| Functional Electrolyte Additives [2] | Molecules (e.g., ZnABL complex) adsorb tightly onto Zn surface, regulating ion flow and compartmentalizing the surface into micro-corrosion zones. Promotes uniform deposition. | Zn||Zn symmetric cell: ~7780 h cycle life; Average Coulombic Efficiency: 99.87%. | Synthesize the ZnABL complex via a coordination reaction in solution. Add 1-2% by volume to a 2M ZnSO₄ electrolyte. Confirm adsorption via in-situ ATR-FTIR. |
| Constructing Artificial Coating Layers [3] | A composite layer (e.g., Polypyrrole/rGO) acts as a physical shield, suppressing dendrite growth and side reactions. Improves electrochemical active surface area. | Coated Zn||MnO₂ cell: 325 mAh/g initial capacity at 0.5 A/g; 50% capacity retention after 300 cycles. | Use cyclic voltammetry (CV) to deposit the coating. Typical protocol: 5 cycles between -1.0 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 5 mV/s. |
| Combined Superhydrophobic Coating & Inhibitor [4] | A superhydrophobic (SHP) alkylphosphonate film physically blocks water, while dissolved inhibitors (e.g., ATPZn) provide secondary protection if the film is damaged. | In 1 mM NaCl with 1 mM ATPZn: No visible corrosion for 72 days; contact angle remained >150°. | First, create a micro-rough surface on Zn via laser treatment. Then, chemisorb an alkylphosphonate to create the SHP layer. Test in electrolyte with 1 mM dissolved inhibitor. |
The following diagram illustrates how these different strategies function to protect the zinc anode.
For researchers looking to implement these strategies, here are more detailed methodologies based on the published works.
This protocol is adapted from the study on Polypyrrole/reduced Graphene Oxide coating [3].
This protocol is based on the innovative use of a keto-enol tautomerism complex [2].
Q1: My zinc anode is still forming dendrites and failing quickly, even with additives. What could be wrong?
Q2: I observe a lot of gas bubbles on my zinc anode during testing. What is happening?
Q3: None of the sulfate-based inhibitor data is working in my fluoroborate electrolyte. Why?
I hope this technical overview provides a solid foundation for your work. The field of zinc anode stabilization is advancing rapidly, and adapting these strategies for fluoroborate electrolytes could be a valuable contribution.
What is Coulombic Efficiency (CE)? Coulombic Efficiency (CE) is a measure of the charge efficiency by which electrons are transferred in a battery. It is the ratio of the total charge extracted from the battery during discharge to the total charge put into the battery during a full cycle. A high CE is critical for a long battery lifespan [1] [2].
Common Challenges in Zinc-Based Batteries Zinc anodes in aqueous electrolytes face several issues that severely impact CE and stability:
A 2024 study in Nature Communications addresses these challenges through a sophisticated electrolyte design, which is highly relevant even if not explicitly tested on fluoroborate salts. The core idea is the Co-Reconstruction of Anionic and Cationic Solvation Structures (CRACSS) [3].
This strategy uses a multi-component electrolyte (ZGBCP) to simultaneously control the environment around both the zinc cations (Zn²⁺) and the electrolyte anions.
The experimental workflow for implementing and validating this strategy can be summarized as follows:
Key Properties and Outcomes of the ZGBCP Electrolyte:
| Property/Aspect | Outcome with ZGBCP Electrolyte | Significance |
|---|---|---|
| Ionic Conductivity | 28.7 mS cm⁻¹ at 20°C [3] | Ensures minimal resistance, similar to aqueous electrolytes. |
| Zn²⁺ Transference No. (t₍Zn²⁺₎) | 0.82 [3] | Promotes uniform zinc plating, suppressing dendrites. |
| Interfacial Adhesion | 8.9 kPa adhesion force [3] | Creates intimate contact with electrode, improving stability. |
| Performance | Ultralow polarization (268 mV at 30 mA cm⁻²); Stable cycling >3000 h [3] | Demonstrates effectiveness in real-world operation. |
| Operating Temp. | -50 °C to +100 °C [3] | Confords exceptional stability for practical applications. |
Q1: What is a typical CE value for zinc-based batteries, and what should I target? While lead-acid batteries have a CE of ~90%, you should aim for values as high as possible. The ZGBCP electrolyte strategy enables stable long-term cycling, which is indicative of high CE, though an exact percentage is not specified in the source [1] [3]. For context, lithium-ion batteries can exceed 99.5% [1].
Q2: My zinc battery experiences rapid capacity fade. What is the most likely cause? The most common causes are the parasitic Hydrogen Evolution Reaction (HER) and dendrite formation at the zinc anode [4] [3]. These side reactions consume active materials and degrade the electrode-electrolyte interface. The CRACSS strategy is specifically designed to mitigate these issues.
Q3: Are there other advanced strategies beyond electrolyte engineering? Yes. A 2024 paper in Advanced Materials proposes a universal Coulombic Efficiency Compensation Strategy using an Oxygen Evolution Reaction (OER) process to counteract the OH⁻ ions generated by HER. This can be implemented directly on the electrode or in an external catalytic reactor, offering another innovative approach to maintaining CE [5].
The search results indicate that the specific combination of zinc fluoroborate (Zn(BF₄)₂) electrolytes with advanced stabilization strategies is a cutting-edge area of research.
Zn(BF₄)₂-based system.
This guide helps you diagnose and fix the most common problems in zinc fluoroborate synthesis.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Product Yield | Non-optimal reactant molar ratio; Insufficient reaction time; Inefficient solid purification [1]. | Use a B/ZnF₂ molar ratio of 0.8 (mechanochemical) or ZnO/HBF₄ of 1:3 (wet method); Extend ball milling to 3000 min (mechanochemical) or stirring to 90 min (wet method) [1] [2]. |
| Low Product Purity | By-product formation; Ineffective separation from excess reactants [1] [3]. | Implement a water extraction and purification step; Use an Agitated Nutsche Filter Dryer (ANFD) for integrated washing, filtering, and drying [1] [3]. |
| Inconsistent Results | Improper temperature control; Inadequate agitation [2] [3]. | Maintain precise temperature control (e.g., 90°C for wet method); Ensure consistent agitator speed (wet method) or ball milling efficiency (mechanochemical) [2]. |
Q1: What are the primary synthesis methods for this compound? Two main methods are documented in recent research:
Q2: What are the optimal conditions to maximize yield and purity? The optimal parameters differ by method. The table below summarizes key findings from recent studies.
| Parameter | Wet Chemical Method [2] | Mechanochemical Method [1] |
|---|---|---|
| Reactant Molar Ratio | nZnO/nHBF₄ = 1:3 | B/ZnF₂ = 0.8 |
| Temperature | 90 °C | Not Specified (Room Temp presumed) |
| Reaction Time | 90 minutes | 3000 minutes (ball milling) |
| Reported Yield | ~97% | Maximum yield at above conditions (83% pure before purification) |
| Reported Purity | ~98% | 83% pure (before purification) |
Q3: How can I purify the synthesized this compound? Purification is critical, especially for the mechanochemical method.
Q4: How is this compound characterized? Common analytical techniques to confirm the identity and purity of your product include:
Q5: What are the key industrial applications driving the demand for this compound? this compound is valued for its unique properties in several industries [5] [6] [4]:
The following diagrams outline the core steps for the two primary synthesis methods, highlighting the critical control points for optimization.
The following table summarizes the core principles, materials, and key outcomes of several cutting-edge approaches.
| Strategy | Core Mechanism / Material | Key Experimental Findings | Performance Improvement |
|---|
| Mitigating Ion Vortex [1] | LAPONITE coating on anode. Separated charge centers break up Zn²⁺-SO₄²⁻ contact ion pairs (CIPs) to suppress chaotic ion flux vortices. [1] | - In-situ X-ray CT: Revealed dense, vertically aligned Zn growth. [1]
To provide a concrete example for a troubleshooting guide, here is a detailed methodology for implementing and verifying the LAPONITE coating strategy, as described in the research [1].
1. Coating Preparation and Application
2. Material and Electrochemical Characterization The following workflow outlines the key steps to validate the coating's effectiveness.
Based on the general challenges in Zn²⁺ flux control, here are potential FAQs.
Q: My zinc-metal battery cells are short-cycling due to dendrite formation. What is a fundamental cause beyond uneven deposition?
Q: How can I physically verify that a new coating or additive is effectively guiding Zn²⁺ deposition?
Q: I am developing Zinc-Iodine batteries. How can I protect the zinc anode from the shuttling of I₃⁻ ions?
Since the specific information you requested was not found, here are suggestions for your continued research:
| Question | Answer |
|---|---|
| What is the inherent pH challenge with Zn(BF₄)₂ electrolytes? | Aqueous Zn(BF₄)₂ solutions are highly acidic, with a pH often below 1 for a 2M concentration [1]. This low pH significantly reduces the hydrogen evolution reaction (HER) overpotential, leading to violent gas release, corrosion, and poor cycling stability [1]. |
| How can pH stability be controlled? | Primary strategies include using non-aqueous co-solvents (e.g., Vinylene Carbonate) to reshape the solvation structure and reduce free water [1], and employing multifunctional pH-buffering additives (e.g., BT molecule) that can stabilize the pH around 5.9 [2]. |
| What are the performance targets for a stable system? | With proper electrolyte design, targets can include: Zn|Zn symmetric cell cycling for >2200 hours [1], and full cells (e.g., Zn|MnO₂) retaining >85% capacity after 1300 cycles [1] or 93% capacity after 900 cycles with advanced electrolyte systems [3]. |
| Problem | Possible Causes | Solution / Mitigation Strategy |
|---|---|---|
| Rapid Hydrogen Evolution | Electrolyte pH is too low, high water activity [1]. | Introduce a pH-buffering additive or switch to a hydrous organic electrolyte formula to reduce free water molecules [1]. |
| Severe Zinc Corrosion | Acidic environment and parasitic side reactions [1] [4]. | Reform the Electric Double Layer (EDL) using additives that adsorb onto the zinc surface, forming a protective layer [2]. |
| Zinc Dendrite Formation | Ununiform zinc deposition and unstable solid electrolyte interphase (SEI) [4]. | Promote the formation of a robust, Zn²⁺-conducting SEI. An SEI rich in ZnF₂ and ZnCO₃ has been shown to enable dense, dendrite-free deposition [1]. |
| Low Coulombic Efficiency | Irreversible side reactions (HER, corrosion) consuming Zn and electrolyte [4]. | Broaden the electrochemical stability window of the electrolyte by adjusting the solvation structure, for instance, by using a concentrated or dual-salt electrolyte [3] [4]. |
| Cathode Material Dissolution | Unstable cathode-electrolyte interface, especially in acidic conditions. | Apply an asymmetric electrolyte design. Use a cathode-side electrolyte tailored to protect the cathode material, while the anode-side electrolyte protects the zinc metal [4]. |
Here are detailed methodologies for key experiments cited in the guides.
This protocol is adapted from a study demonstrating highly reversible zinc metal anodes [1].
Objective: To prepare a non-aqueous electrolyte that inhibits water-induced side reactions and forms a protective SEI.
Materials:
Procedure:
Key Characterization:
This protocol is based on research using the BT molecule (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) for pH control [2].
Objective: To stabilize electrolyte pH and suppress HER through molecular design.
Materials:
Procedure:
Key Characterization:
The following diagrams summarize the core experimental and stabilization concepts.
The table below summarizes the core electrolyte formulation and its exceptional performance metrics as reported in recent studies.
| Electrolyte Component | Function & Mechanism | Reported Performance Outcome |
|---|---|---|
| Zn(BF₄)₂ (2M) | Primary zinc salt; provides Zn²⁺ ions for shuttling. | High ionic conductivity; foundation for the electrolyte system [1]. |
| PVDF-HFP (Polyvinylidene fluoride-co-hexafluoropropylene) | Polymer matrix; provides mechanical stability and facilitates ion transport [1]. | Forms a flexible, solid-like framework. | | PEO (5%) (Poly(ethylene oxide)) | Co-polymer additive; enhances ion dissociation and transport within the polymer matrix [1]. | Improves overall ionic conductivity. | | [EMIM]BF₄ (1-ethyl-3-methylimidazolium tetrafluoroborate) | Ionic liquid; modulates solvation structure, suppresses water activity, and widens electrochemical window [1]. | Inhibits dendrite growth and water-induced side reactions. | | Composite Electrolyte (PHP-ILZE) | The final integrated system: PVDF-HFP + PEO + Ionic Liquid Zinc Electrolyte [1]. | • ~100% Coulombic Efficiency for 3,000 cycles (1,500 hours) at 2 mA cm⁻² [1]. • Enables hydrogen-free, dendrite-free zinc plating/stripping [1]. • Effectively suppresses oxygen-induced corrosion and passivation [1]. |
This section provides a detailed methodology for synthesizing the high-performance PHP-ILZE solid-state electrolyte, adapted from the research [1].
1. Solution Preparation - Polymer Solution: Dissolve PVDF-HFP and a 5% weight ratio of PEO relative to PVDF-HFP in a suitable anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or acetone). Stir vigorously at 40-50°C until a clear, homogeneous solution is obtained. - Ionic Liquid Zinc Electrolyte (ILZE): In a separate vial, prepare a 2 M solution of Zn(BF₄)₂ in the [EMIM]BF₄ ionic liquid. Ensure the mixture is stirred thoroughly until the salt is completely dissolved.
2. Electrolyte Casting & Solvent Evaporation - Slowly pour the ILZE solution into the polymer solution under constant stirring to achieve a uniform mixture. - Cast the final mixture onto a clean glass or PTFE plate using a doctor blade to control the thickness. - Allow the solvent to evaporate slowly at room temperature for 12 hours, followed by vacuum drying at 60°C for 24 hours to remove any residual solvent, resulting in a free-standing solid polymer electrolyte film.
3. Cell Assembly - For symmetric Zn/Zn cell testing, assemble a coin cell with two zinc foil electrodes and the prepared PHP-ILZE film as the electrolyte separator. - For full battery testing, assemble a cell using a zinc anode (e.g., modified Zn foil or nanostructured Zn), the PHP-ILZE electrolyte, and your chosen cathode material (e.g., V₂O₅, MnO₂).
The following workflow diagram outlines the key stages of the experimental process for creating and validating the electrolyte.
Problem: Low Coulombic Efficiency in Initial Cycles
Problem: High Interface Resistance
Problem: Zinc Dendrite Formation (Observed via Post-Test SEM)
To deepen your understanding and guide further optimization, consider these core mechanisms:
The following diagram illustrates how the PHP-ILZE electrolyte functions at the molecular level to achieve stability.
I hope this technical support guide provides a strong foundation for your experiments. The integration of Zn(BF₄)₂ into a composite polymer/ionic liquid system appears to be a highly effective pathway toward achieving the long cycling lifespans required for next-generation energy storage.
Q1: What is zinc anode passivation? Passivation is the formation of a resistive layer (often zinc oxide or zinc hydroxide) on the anode's surface [1] [2]. This layer increases interfacial resistance, impedes zinc ion transport, and leads to voltage hysteresis and rapid capacity fade.
Q2: What causes passivation in aqueous zinc-ion batteries? Passivation is directly linked to the instability of zinc in aqueous electrolytes. Key factors include:
Q3: Are there system-specific factors that influence passivation? Yes. While the core chemistry is similar, the specific anions and cations in your electrolyte can influence the rate and nature of passivation. For instance, the pH buffering capacity and the tendency of salts to form insoluble byproducts on the zinc surface are critical. The search results did not yield specific studies on fluoroborate systems, so investigating the reactivity of the BF₄⁻ anion with zinc and its hydrolysis products would be a crucial area for your experimental work.
The following strategies, derived from recent literature, can be systematically tested to suppress passivation. The table below summarizes the core approaches.
| Strategy | Mechanism of Action | Key Performance Metrics Reported in Literature |
|---|---|---|
| Anode Surface Coating | Creates a physical barrier to isolate the zinc from bulk electrolyte, suppressing parasitic reactions [5] [6]. | ZnF₂/In coating: Symmetric cell cycle life >2800 h [5]. SnOₓ coating: Patent-pending for corrosion & HER suppression [6]. |
| Electrolyte Additives | Modifies the electrode/electrolyte interface to retard corrosion and regulate ion flux [4]. | SPP additive: Symmetric cell cycle life of 1300 h at high capacity; full cell retained 138.9 mAh g⁻¹ after 20,000 cycles [4]. |
| Electrolyte Engineering | Alters the solvation structure of Zn²⁺ ions to reduce free water activity and enhance thermodynamic stability [2]. | "Water-in-Salt" Electrolyte (WiSE): Converts water clusters to cation solvation sheaths, strengthening O-H bonds in water [2]. |
| Anode Structure Design | 3D hosts or patterned anodes lower local current density and promote uniform electric field distribution for even deposition [7]. | 3D Zn anodes: Larger surface area reduces dendrite formation and local current density [7]. |
The logical relationship between the failure mechanisms and these mitigation strategies can be visualized in the following workflow.
Diagram: Troubleshooting Logic for Zinc Anode Passivation. This chart outlines the primary causes and consequences of passivation, leading to the main strategic approaches for mitigation.
Here are detailed methodologies for key experiments you can perform to diagnose and address passivation in your system.
1. Protocol: Constructing and Testing a Coated Zinc Anode
This protocol is based on the "leveling-shielding" strategy reported in a 2025 study [5].
2. Protocol: Evaluating Passivation-Inhibiting Electrolyte Additives
This protocol is inspired by the use of (1-(3-sulphonatopropyl)pyridinium) - SPP as a "corrosion-retarding" additive [4].
The table below summarizes the key finding from a published synthesis of zinc fluoroborate via a mechanochemical reaction [1].
| Parameter | Optimal Value / Condition | Outcome |
|---|---|---|
| Reactant Mole Ratio (B/ZnF₂) | 0.8 molar ratio | Maximum product yield [1] |
| Reaction Duration | 3000 minutes | Required for maximum yield at optimal ratio [1] |
| Purification Method | Extraction with water | Produced 83% pure this compound [1] |
Here are solutions to common problems you might encounter during the synthesis, based on the experimental data.
Problem: Low Product Yield
Problem: Low Product Purity
Problem: Incomplete Reaction
Q1: What is a mole ratio and why is it critical for this synthesis? A1: A mole ratio is the proportion of reactants and products in a balanced chemical equation, derived from their stoichiometric coefficients [2] [6] [4]. It is critical because using the correct ratio ensures that all reactants are fully consumed, maximizing the yield of your desired product (this compound) and minimizing waste [2] [3]. An incorrect ratio leads to excess reactants and a lower yield.
Q2: How do I calculate the mass of reactants needed for a specific mole ratio? A2: To calculate the required mass:
Q3: What is the role of the purification step, and why is water used? A3: The purification step separates the target product, this compound, from unreacted solids and other impurities formed during the mechanochemical reaction. Water is used for extraction because this compound is soluble in water, while the by-products and excess reactants like boron are not, allowing for effective separation and purification [1].
Q4: How can I confirm the identity and purity of my synthesized product? A4: The referenced study used several characterization techniques:
For a visual summary, the diagram below outlines a systematic workflow for optimizing your synthesis based on the principles and data discussed.
While a direct comparison with zinc fluoroborate is not available, recent research highlights the performance of other zinc salts. The table below summarizes key experimental data for a novel dual-salt electrolyte and contrasts it with common challenges of traditional zinc salts.
| Zinc Salt / Electrolyte System | Key Performance Findings | Capacity Retention & Cycling | Working Temperature Range | Noted Challenges / Advantages |
|---|---|---|---|---|
| Dual-Salt Electrolyte (Zn(ClO₄)₂ + ZnSO₄) [1] | Decoupled strategy: Zn(ClO₄)₂ improves low-temperature performance and ion transport; ZnSO₄ protects zinc metal anode. | 93% capacity retention after 900 charge-discharge cycles [1]. | -40°C to +40°C [1] | Advantages: Non-flammable, affordable, sustainable, high performance over wide temperature range [1]. |
| Zinc Sulfate (ZnSO₄) / Common AZB Systems | Prone to uncontrollable side reactions (hydrogen evolution, corrosion) and dendrite formation on the anode, limiting cycle life [1] [2]. | Limited cycle life is a general challenge; dendrites can short-circuit the battery, causing failure [2] [3]. | Often has a narrow working temperature range [1]. | Challenges: Dendrite formation, hydrogen evolution reaction, passivation, and shape change of the zinc anode [2]. |
| Zinc Bromine (ZnBr₂) / Flow Batteries | Used in zinc-bromine flow batteries, which have been scaled for grid storage (e.g., 1 MW system in Japan) [2]. | Information on specific cycle life for current systems not available in search results. | Information on specific temperature range not available in search results. | Application: Gaining traction for grid-scale energy storage and renewable energy coupling [2]. |
The performance data for the dual-salt electrolyte comes from a rigorous experimental protocol, which can serve as a reference for how such comparisons are typically conducted.
Experimental Protocol for Dual-Salt Electrolyte [1]:
Context for this compound: The synthesis paper for this compound describes its primary applications in areas like textiles, chemical reactions, plating solutions, and glass, without mentioning battery performance [4]. This suggests it is not a commonly researched material for this application in the public domain, which explains the lack of comparative data.
For a researcher or scientist looking to evaluate a new zinc salt like this compound, the process would typically follow a logical pathway. The diagram below outlines the key stages of this assessment, from initial formulation to a final go/no-go decision for further development.
Given the scarcity of direct comparative data on this compound, you may need to deepen your investigation with the following steps:
Based on the search results, here is a summary of the key properties and research findings for ZnSO₄ and ZnCl₂ electrolytes, which are commonly studied for aqueous zinc-ion batteries (AZIBs).
| Electrolyte | Key Properties & Speciation | Reported Advantages/Challenges | Common Applications in Research |
|---|
| ZnSO₄ | Mildly acidic solutions (pH 4-6); simple Zn²⁺ hydration [1]. | Advantages: Direct Zn/Zn²⁺ reaction pathway, good reversibility [1]. Challenges: Can suffer from dendrite growth and passivation on Zn anode [1]. | Common electrolyte for testing various cathodes (e.g., MnO₂, V₂O₅) in aqueous Zn-ion batteries [1] [2]. | | ZnCl₂ | Forms complex ions like [ZnCl₄]²⁻ in concentrated solutions; considered a "water-in-salt" electrolyte or room-temperature molten salt [3]. | Advantages: Unique properties from complex ion speciation; higher acidity can suppress water decomposition [3]. Challenges: Thermodynamic modeling is complex due to significant ion-pair (ZnCl⁺) formation [4]. | Used in concentrated forms to create unique electrochemical environments and improve battery performance [3]. |
To objectively compare these electrolytes, researchers typically investigate their electrochemical stability and interaction with electrodes. Below is a generalized experimental workflow and a standard protocol for a key experiment.
A core method for evaluating electrolyte performance is the Cyclic Voltammetry (CV) test in a symmetric Zn||Zn cell configuration [1] [2].
| Flame Retardant | Base Polymer/ Material | Key Performance Data | Test Method | Synergists/ Co-additives |
|---|
| Zinc Fluoroborate [1] | Cotton fabric | LOI: Increased from 16% (original) to >55% (with 50% solution). High-Temperature Durability: Improved. | LOI test; High-temperature durability test | Not specified | | Zinc Borates (general) [2] | Various (PVC, Polyolefins, Nylon, Epoxy, etc.) | Char Formation: Promotes a protective, insulating char layer. Smoke Suppression: Reduces smoke emission. Anti-arcing: Provides electrical insulation properties. | UL94; LOI | Often used with ATH, MDH, and in halogen-containing systems | | Phosphorus-based (Phosphoric Acid) [3] | Polyacrylonitrile (PAN) fabric | LOI: Increased significantly. Char Residue at 800°C: 54% (vs. 45% for original PAN). Thermal Stability: Enhanced, with lower maximum mass loss rate. | LOI; Thermogravimetric Analysis (TGA) | Applied via chemical modification of amined PAN | | Nitrogen-based (Urea) [3] | Polyacrylonitrile (PAN) fabric | Serves as an intermediate for phosphorylation; its independent flame retardancy was not the focus of the study. | N/A | Used in a two-step process with Phosphoric Acid |
For a deeper understanding, here are the experimental details from the key studies cited in the table.
Common standard tests referenced in the literature include [4]:
The following diagrams, created using Graphviz, illustrate the general mechanisms of flame retardants and a standardized testing workflow based on the information gathered.
The table below summarizes the core parameters for validating an FTIR method, synthesized from general spectroscopic standards [1].
| Validation Parameter | Description & Purpose | Typical Method & Criteria |
|---|---|---|
| Wavenumber Accuracy | Verifies the instrument reports correct peak positions. | Measure a standard (e.g., polystyrene); difference between measured and known peaks should be within a specified range (e.g., ± several cm⁻¹) [1]. |
| Resolution | Confirms the instrument's ability to distinguish closely spaced peaks. | Analyze a standard with known sharp peaks (e.g., ammonia gas); ensure specific peaks are clearly resolved [1]. |
| Reproducibility (Precision) | Checks the consistency of measurement results over time. | Measure a stable sample multiple times; variation in wavenumber and transmittance should be within a prescribed range [1]. |
| Linearity | Assesses if the absorbance response is proportional to concentration. | Create a calibration curve with known concentrations; check for linear fit (e.g., via correlation coefficient, r) [2]. |
| 100% Line & 0% Transmittance | Evaluates system stability and stray light. | 100% Line: Measure without a sample to check for short-term fluctuations. 0% T: Measure with a light-blocking sample to check for signal error [1]. |
The general workflow for performing this validation is outlined in the following diagram.
For this compound, FTIR is used to characterize the synthesized product, primarily by identifying the presence of the BF₄⁻ ion [3] [4]. A validated FTIR ensures this identification is reliable.
The search results lack a single, complete protocol for this compound. To build a comprehensive validation guide, I suggest you:
The following table provides a direct comparison of the two primary synthesis methods for zinc fluoroborate based on published research.
| Aspect | Wet Chemical Synthesis [1] | Mechanochemical Synthesis [2] [3] |
|---|---|---|
| Primary Reactants | Fluoroboric acid (HBF₄) & Zinc oxide (ZnO) [1] | Zinc fluoride (ZnF₂) & Boron (B) [2] [3] |
| Key Reaction Conditions | 90°C, 90 minutes, stirring [1] | Ball milling, 3000 minutes (50 hrs), room temperature [2] [3] |
| Maximum Yield | 97% [1] | Information not explicitly stated in yield percentage; 83% final purity after purification [2] [3] |
| Final Purity | 98% [1] | 83% (after purification) [2] [3] |
| Energy Input | Thermal energy (heating) [1] | Mechanical energy (grinding/milling) [2] [3] [4] |
| Solvent Requirement | Requires solvent (water) [1] | Solvent-free during reaction; water used for purification [2] [3] [4] |
| Core Advantages | High yield and purity; established process [1] | Uses cheaper raw materials (ZnF₂, B); reduced solvent waste [2] [3] |
Here is a deeper look into the methodologies and characterisation techniques used in the cited research.
Both studies used similar analytical methods to confirm the identity and purity of the synthesized this compound:
To help you visualize the distinct steps involved in each synthesis path, the following workflow diagrams outline the core processes.
The data reveals a clear trade-off between efficiency and sustainability:
| Catalyst | Reaction/Application | Performance Data | Key Characteristics | Experimental Conditions |
|---|---|---|---|---|
| This compound (Zn(BF₄)₂) | Zinc-ion battery electrolyte [1] | >2200 h cycle life (Zn|Zn cell); 85.3% capacity retention after 1300 cycles (full cell) [1] | Forms ZnF₂/ZnCO₃-rich SEI; suppresses dendrites & hydrogen evolution; high Zn²⁺ transfer number (0.53) [1] | Electrolyte: 2M Zn(BF₄)₂·xH₂O in vinylene carbonate (VC). Testing: Zn|Zn symmetric cell at 0.5 mA·cm⁻² [1] |
| Zinc Triflate (Zn(OTf)₂) | General Lewis acid catalyst (e.g., Friedel-Crafts, Knoevenagel) [2] | Up to 95% yield in solvent-free Friedel-Crafts acylation [2] | Mild yet strong acidity; moisture-tolerant; reusable; low toxicity [2] | Widely applicable in organic synthesis; specific conditions vary by reaction [2] |
| Zn-MOF-74 | Alcoholysis of cyclohexene oxide [3] | 94% conversion at 50°C in <48 hours; recyclable for 3 cycles [3] | Heterogeneous catalyst; open Zn(II) Lewis acid sites; stable crystalline structure [3] | Conditions: 50°C, methanol, atmospheric pressure. Catalyst: Nanocrystalline Zn-MOF-74 [3] |
| "Pseudo-Naked" Zn²⁺ Dications | Fundamental reactivity & catalysis (e.g., hydroelementation) [4] | Demonstrated high electrophilicity and novel reactivity [4] | Highly electrophilic; tunable Lewis acidity; stabilized by weakly coordinating anions [4] | Research-stage catalyst; requires specialized organometallic synthesis and handling [4] |
The experimental workflow for evaluating a catalyst like Zn(BF₄)₂ in a zinc-ion battery electrolyte can be visualized as follows:
For researchers looking to replicate or build upon these findings, here are the detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Evaluating Zn(BF₄)₂ in Hydrous Organic Electrolyte for ZIBs [1]
Protocol 2: Testing Zn-MOF-74 in Epoxide Alcoholysis [3]
[Zn(H₂O)₂(VC)₄]²⁺. Upon reduction, this complex decomposes to form a robust solid-electrolyte interphase (SEI) rich in ZnF₂ and ZnCO₃, which is crucial for preventing side reactions and dendrite growth [1].
The table below summarizes the available information on the thermal stability of lithium tetrafluoroborate, a common compound for comparison, and contextual information for zinc fluoroborate.
| Compound Name | Thermal Stability & Key Properties | Application Context | Supporting Experimental Data |
|---|---|---|---|
| Lithium Tetrafluoroborate (LiBF₄) | Greater thermal stability than LiPF₆; moisture tolerant (up to 620 ppm at room temperature) [1]. | Lithium-ion battery electrolyte; advantageous where high temperature and moisture tolerance are critical [1]. | Studied in laboratory and industrial settings for battery performance; thermal behavior confirmed through decomposition analysis [1]. |
| This compound | Described as having exceptional stability and high thermal stability [2]. | Used in metal surface treatment, plating, and as a catalyst [2]. | Primarily from manufacturing cost analyses; specific decomposition temperatures or direct comparative experimental studies were not found [2]. |
While a direct experimental comparison was not found, established research methods and relevant observations can guide your investigation.
The following diagram illustrates the conceptual workflow for conducting a comparative thermal stability analysis based on these standard methods.
Based on the available information, lithium tetrafluoroborate (LiBF₄) is recognized for its superior thermal stability compared to other common salts like LiPF₆, making it a preferred choice in applications like lithium-ion batteries where thermal resilience is critical [1]. This compound is also noted for its stability in high-temperature industrial processes, but quantitative data is lacking [2].
To proceed with your research:
The table below summarizes the key experimental finding on this compound from an open-access study [1].
| Material | Treatment | LOI Value | Experimental Context |
|---|---|---|---|
| Cotton Fabrics | Untreated (Original) | 16 [1] | Baseline measurement before treatment. |
| Cotton Fabrics | Impregnated with 50% this compound solution | >55 [1] | Measurement after flame-retardant treatment. |
The LOI data was generated through the following methodology [1]:
The following diagram illustrates this experimental workflow.
The table below summarizes two standard titration methods suitable for determining zinc concentration, which form the basis for purity calculations [1].
| Method | Principle | Titrant | Indicator | Key Conditions |
|---|---|---|---|---|
| Complexometric Titration (EDTA) | Forms stable 1:1 complex with Zn²⁺ | Standardized EDTA solution | Eriochrome Black T (EBT) | Ammonia buffer (pH 8-10) [1] |
| Redox Titration | Forms insoluble zinc ferrocyanide | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Diphenylamine | Strongly acidic (pH ≤ 2 with H₂SO₄) [1] |
This method is widely used for its accuracy and straightforward procedure [1].
C_Zn = (C_EDTA × V_EDTA) / V_sample
Where C_EDTA is the molarity of the EDTA solution, V_EDTA is the volume used, and V_sample is the volume of the analyte [1].This method is an alternative, particularly useful in certain industrial contexts [1].
C_Zn = (2 × C_ferro × V_ferro) / V_sample
Where C_ferro and V_ferro are the concentration and volume of the potassium ferrocyanide solution, respectively [1].The following diagram outlines the core logical workflow for validating this compound purity through titration, from sample preparation to final calculation.
To ensure reliable results, please pay attention to the following practical aspects [1]:
Corrosive;Irritant